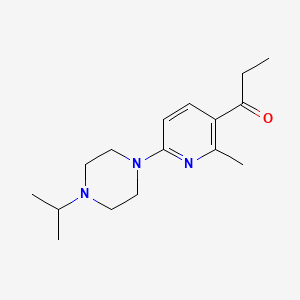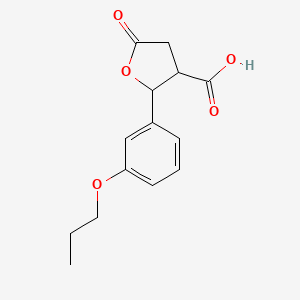
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid: is a high-purity compound with a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol . This compound belongs to the class of furans, which are heterocyclic building blocks . It is known for its versatility and unique blend of properties, making it valuable in various applications .
Preparation Methods
The synthesis of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency .
Chemical Reactions Analysis
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be compared to other similar compounds, such as:
®-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid: This compound is also a furan derivative and is used as an HPLC derivatization reagent for UV/Vis detection.
3,5-Disubstituted furane-2(5H)-one derivatives: These compounds have similar core structures and are used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a broader range of applications .
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
5-oxo-2-(3-propoxyphenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-2-6-18-10-5-3-4-9(7-10)13-11(14(16)17)8-12(15)19-13/h3-5,7,11,13H,2,6,8H2,1H3,(H,16,17) |
InChI Key |
KZEHKEFRHLVQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


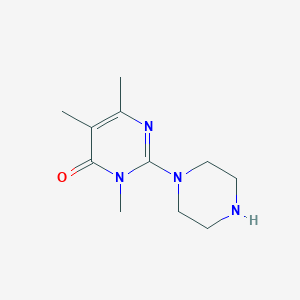
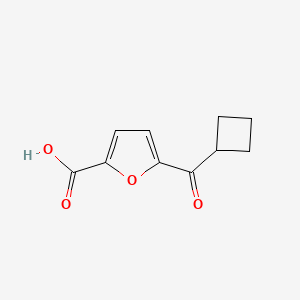
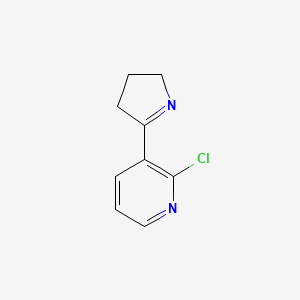

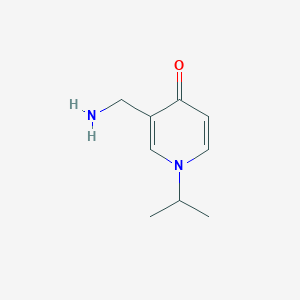


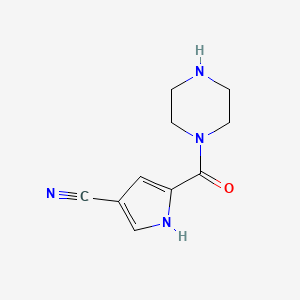
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


